![molecular formula C16H10F3N3OS B2579132 4-fenil-N-[3-(trifluorometil)fenil]-1,2,3-tiadiazol-5-carboxamida CAS No. 477857-86-6](/img/structure/B2579132.png)
4-fenil-N-[3-(trifluorometil)fenil]-1,2,3-tiadiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This ring is substituted with a carboxamide group and a phenyl group at the 5 and 4 positions, respectively. Additionally, one of the phenyl rings is substituted with a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring, the introduction of the phenyl groups, and the addition of the trifluoromethyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, phenyl rings, and trifluoromethyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiadiazole ring, the phenyl groups, and the trifluoromethyl group. The thiadiazole ring is a heterocycle and may participate in various chemical reactions. The phenyl groups could potentially undergo electrophilic aromatic substitution reactions, and the trifluoromethyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the electronegative fluorine atoms in the trifluoromethyl group could impact the compound’s solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Detección Electroquímica
Una película derivada de 3-(4-trifluorometil)-fenil)-tiofeno oxidado electroquímicamente depositado en un electrodo de grafito se usó para estimar la afinidad por estimulantes sintéticos (2-aminoindano, buphedrona, naphyrone) utilizando una combinación de voltametría de onda cuadrada y espectroscopia de impedancia electroquímica . Esta aplicación muestra el potencial del compuesto en el campo de la detección electroquímica.
Detección de Estimulantes Sintéticos
El compuesto se ha utilizado en la detección de estimulantes sintéticos. La presencia del grupo –PhCF3 es importante para el reconocimiento de estimulantes sintéticos . Esta aplicación demuestra el potencial del compuesto en la ciencia forense y la detección de drogas.
Modificación de la Superficie del Electrodo
El compuesto se ha utilizado en la modificación de superficies de electrodos. La deposición de derivados de tiofeno con un grupo –PhCF3 por medio de oxidación electroquímica in situ en la superficie del electrodo es una alternativa prometedora para los polímeros impresos molecularmente . Esta aplicación muestra el potencial del compuesto en el desarrollo de nuevos materiales de electrodos.
Interacción con Estimulantes Sintéticos
Una película polimérica derivada de 3-(4-trifluorometil)-fenil)-tiofeno (ThPhCF3) depositada en la superficie de un electrodo de grafito se aplicó para estudiar la interacción con estimulantes sintéticos que contienen grupos amino primarios (2-AI), secundarios (buphedrona) y terciarios (naphyrone) . Esta aplicación muestra el potencial del compuesto en el estudio de las interacciones con drogas.
Desarrollo de Medicamentos
Los compuestos que contienen el grupo trifluorometil (TFM, -CF3) se han encontrado en muchos medicamentos aprobados por la FDA en los últimos 20 años . Esta aplicación muestra el potencial del compuesto en el campo del desarrollo de medicamentos.
Inhibición de PI3Ks
Las PI3Ks son un tipo de cinasa lipídica involucrada en la proliferación celular, la apoptosis, la motilidad y la invasión celular, así como en el metabolismo de la glucosa. Alpelisib contiene moieties de piridina alquil sustituida con trifluorometil, aminotiazol y pirrolidina carboxamida unidas a través de un enlace de urea . Esta aplicación muestra el potencial del compuesto en el desarrollo de terapias contra el cáncer.
Safety and Hazards
Direcciones Futuras
The study of compounds like “4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide” could have potential applications in various fields, including medicinal chemistry and materials science. Future research could explore the synthesis of similar compounds, their physical and chemical properties, and their potential biological activity .
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
These interactions may lead to changes in the conformation or activity of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also influence a range of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with increased metabolic stability, which could potentially enhance the bioavailability of this compound .
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound may influence a variety of cellular processes, potentially leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. Moreover, the compound’s action can also be influenced by biological factors such as the expression levels of its target proteins and the metabolic state of the cells .
Análisis Bioquímico
Biochemical Properties
. Based on its structural similarity to other thiadiazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound and their spatial arrangement .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Propiedades
IUPAC Name |
4-phenyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)11-7-4-8-12(9-11)20-15(23)14-13(21-22-24-14)10-5-2-1-3-6-10/h1-9H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYFYVRZMXAXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579049.png)
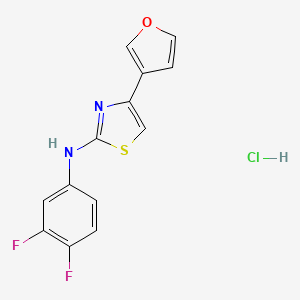
![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2579051.png)
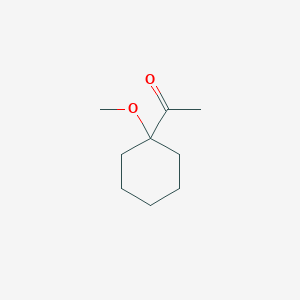
![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2579054.png)
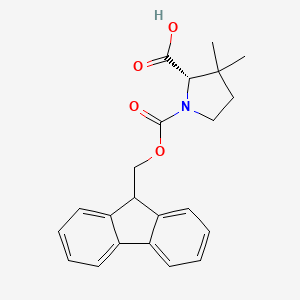
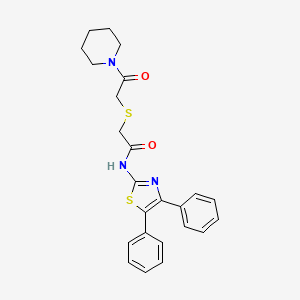
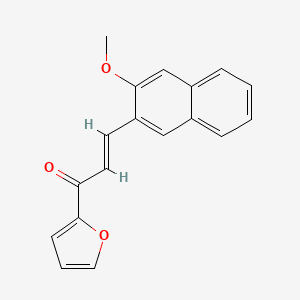
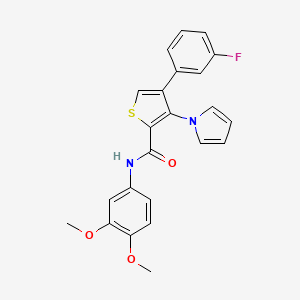
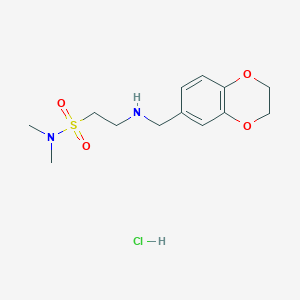

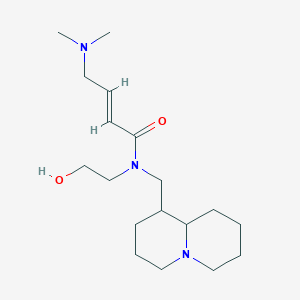
![Ethyl 4-[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2579070.png)
